molecular formula C8H14N2O B183466 4-Morpholinebutanenitrile CAS No. 5807-11-4

4-Morpholinebutanenitrile

Cat. No. B183466
Key on ui cas rn: 5807-11-4
M. Wt: 154.21 g/mol
InChI Key: DNHBZJPTXSALLZ-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a suspension of K2CO3 (8.28 g, 60 mmol) and morpholine (4.35 g, 50 mmol) in acetonitrile (50 mL) was added 4-bromobutyronitrile (7.40 g, 50 mmol) dropwise at rt under N2. The mixture was stirred at rt for 6 h, filtered and concentrated in vacuo to give the title compound (7.26 g, 94.2%).
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Yield
94.2%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.Br[CH2:14][CH2:15][CH2:16][C:17]#[N:18]>C(#N)C>[O:10]1[CH2:11][CH2:12][N:7]([CH2:14][CH2:15][CH2:16][C:17]#[N:18])[CH2:8][CH2:9]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.35 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CCN(CC1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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